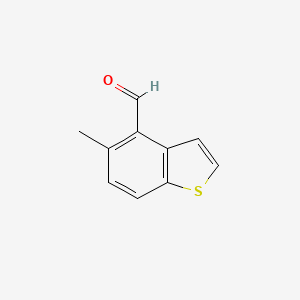

5-Methyl-1-benzothiophene-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is typically achieved by heterocyclization of various substrates .Molecular Structure Analysis

The molecular formula of 5-Methyl-1-benzothiophene-4-carbaldehyde is C10H8OS . It is a derivative of benzothiophene, an aromatic organic compound with a molecular formula C8H6S .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Benzothiophene, a related compound, is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs) . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Wissenschaftliche Forschungsanwendungen

Organic Electronics and Semiconductor Properties

5-Methyl-1-benzothiophene-4-carbaldehyde and its derivatives have been investigated for their application in organic electronics, particularly in organic thin film transistors (OTFTs). The synthesis of benzothieno[3,2-b]benzothiophene (BTBT)-based soluble semiconducting molecules, which are intrinsically thermotropic liquid crystalline and exhibit good solubility in common organic solvents, has been demonstrated. These molecules have been utilized in OTFTs, showing significant improvement in device performance after annealing, with high charge carrier mobilities reported (Jung et al., 2010).

Photochemical Synthesis

The photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde or corresponding methyl ketones has been explored, demonstrating the formation of 5-phenyl derivatives. This methodology extends to other halogenothiophenes, highlighting the reactivity and versatility of thiophene derivatives in producing various phenylthiophene compounds under photochemical conditions (Antonioletti et al., 1986).

Fluorescence and Viscosity Sensing

A series of push–pull chromophoric extended styryls synthesized from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde) exhibit aggregation-induced emission with enhanced fluorescence intensity. These compounds are proposed for use as fluorescence molecular rotors for viscosity sensing, demonstrating the potential of benzothiophene derivatives in developing advanced materials for photophysical studies and applications (Telore et al., 2015).

Green Chemistry and Catalysis

The application of this compound derivatives in green chemistry has been demonstrated through Knoevenagel condensation reactions performed in an ionic liquid. This method offers advantages such as shorter reaction times and higher yields compared to conventional procedures, indicating the compound's utility in facilitating more sustainable chemical syntheses (Hangarge et al., 2002).

Novel Benzothiophene Derivatives Synthesis

Efforts in synthesizing new benzothiophene derivatives through heterocyclization reactions of 1-(2-mercaptophenyl)-2-yn-1-ols have been reported. These methods yield benzothiophene compounds with potential in various chemical and pharmaceutical applications, showcasing the adaptability and functional diversity of benzothiophene derivatives (Gabriele et al., 2011).

Wirkmechanismus

While the specific mechanism of action for 5-Methyl-1-benzothiophene-4-carbaldehyde is not mentioned in the search results, thiophene-based compounds are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Safety and Hazards

Zukünftige Richtungen

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

Eigenschaften

IUPAC Name |

5-methyl-1-benzothiophene-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBYNVRNRVNJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2861286.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)